

Sofinicline in Parkinson's Disease Research: A Technical Guide

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Compound of Interest

Compound Name: Sofiniclin

Cat. No.: B1681907

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Introduction

Parkinson's disease (PD) is a progressive neurodegenerative disorder primarily characterized by the loss of dopaminergic neurons in the substantia nigra pars compacta, leading to motor symptoms such as bradykinesia, rigidity, resting tremors, and postural instability[1]. While dopamine replacement therapy remains the gold standard for managing motor symptoms, it is often associated with diminishing efficacy and the emergence of side effects over time[2]. Furthermore, non-dopaminergic pathways, including the cholinergic system, are also implicated in the pathophysiology of PD, contributing to both motor and non-motor symptoms. This has spurred research into alternative therapeutic targets, with a growing interest in nicotinic acetylcholine receptors (nAChRs).

Nicotinic acetylcholine receptors, particularly the $\alpha 4\beta 2$ and $\alpha 7$ subtypes, are being investigated for their potential neuroprotective and cognitive-enhancing effects[3]. Agonists of these receptors can modulate the release of several neurotransmitters, including dopamine, which is crucial for motor control[4]. **Sofinicline** (formerly ABT-894) is a potent and selective agonist for the $\alpha 4\beta 2$ nAChR subtype[5][6]. While extensively studied for its potential in treating Attention-Deficit/Hyperactivity Disorder (ADHD), its mechanism of action suggests a plausible therapeutic role in Parkinson's disease[6][7]. This technical guide provides an in-depth overview of **Sofinicline**, its mechanism of action, preclinical data, and the experimental protocols relevant to its investigation in the context of Parkinson's disease research.

Pharmacology of Sofinicline

Sofinicline is a novel compound that demonstrates high affinity and selectivity for the $\alpha 4\beta 2$ subtype of nicotinic acetylcholine receptors. Its potency is highlighted by its low nanomolar binding affinities, making it a subject of interest for conditions where cholinergic modulation is desired[5][8].

Quantitative Data: Binding Affinity

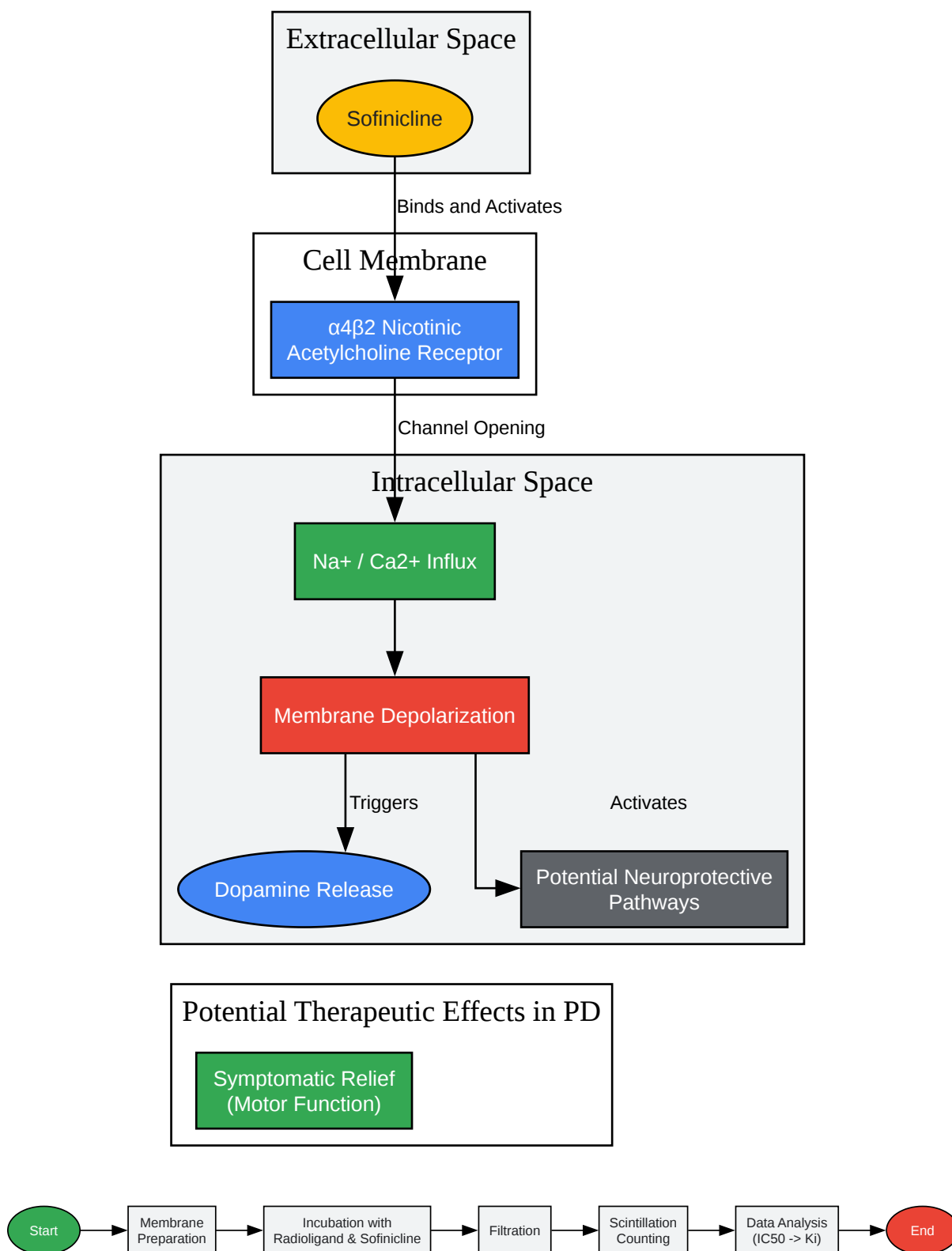
The binding affinity of **Sofinicline** to different nAChR subtypes has been quantified using radioligand binding assays. The equilibrium dissociation constant (K_i) is a measure of this affinity, with lower values indicating higher affinity.

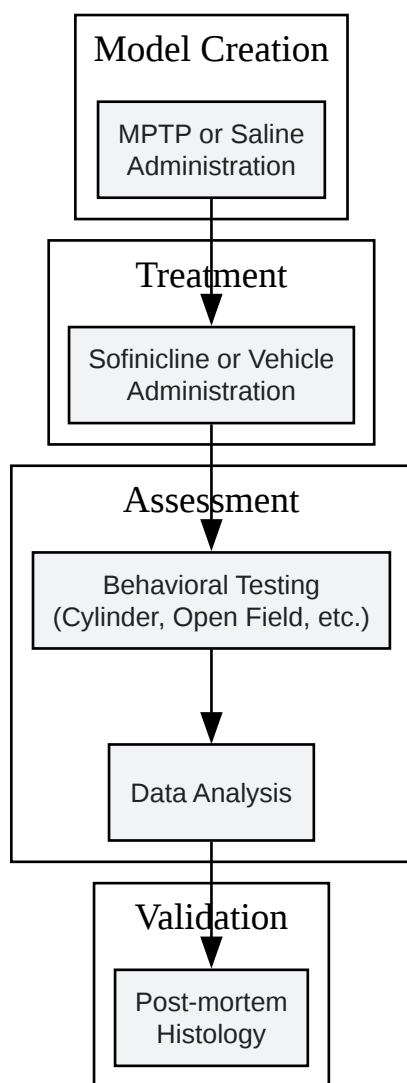
Receptor Subtype	Radioligand	K_i (nM)	Source
$\alpha 4\beta 2^*$ nAChRs	^{125}I -epibatidine	1.3	[5][8]
$\alpha 6\beta 2^*$ nAChRs	^{125}I - α -conotoxinMII	1.9	[5][8]

*Indicates the possible presence of other subunits in the nAChR complex.

Mechanism of Action and Signaling Pathways

Sofinicline exerts its effects by binding to and activating $\alpha 4\beta 2$ nAChRs. These receptors are ligand-gated ion channels widely expressed in the central nervous system[4]. Upon agonist binding, the receptor undergoes a conformational change, opening a channel permeable to cations such as sodium (Na^+) and calcium (Ca^{2+})[4]. The influx of these ions leads to neuronal depolarization and the modulation of neurotransmitter release[4]. In the context of Parkinson's disease, the stimulation of $\alpha 4\beta 2$ nAChRs on dopaminergic terminals in the striatum is of particular interest as it can enhance dopamine release, potentially compensating for the dopaminergic deficit[9].





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